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molecular formula C7H11NOS B8729864 5-Thiazolemethanol,4-(1-methylethyl)-(9CI)

5-Thiazolemethanol,4-(1-methylethyl)-(9CI)

Cat. No. B8729864
M. Wt: 157.24 g/mol
InChI Key: FDKIIQDTRBIUCI-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a 0° C. mixture of lithium aluminum hydride (300 mg, 7.9 mmol) in anhydrous THF (10 mL) was slowly added a solution of ethyl 4-(propan-2-yl)-1,3-thiazole-5-carboxylate (1.06 g, 6.1 mmol) in anhydrous THF (10 mL). The reaction mixture was stirred at room temperature for 1.5 hours. After cooling to 0° C., water (20 mL) and EtOAc (40 mL) were added. The mixture was stirred for 30 minutes. The solid material was removed by filtration. The organic layer was recovered. The aqueous layer was extracted with EtOAc (2×20 mL). The combined organic extracts were dried over MgSO4, filtered, evaporated, and dried in vacuo, affording [4-(propan-2-yl)-1,3-thiazol-5-yl]methanol (802 mg, 96% yield). The product was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([C:10]1[N:11]=[CH:12][S:13][C:14]=1[C:15](OCC)=[O:16])[CH3:9].O.CCOC(C)=O>C1COCC1>[CH3:7][CH:8]([C:10]1[N:11]=[CH:12][S:13][C:14]=1[CH2:15][OH:16])[CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
CC(C)C=1N=CSC1C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid material was removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)C=1N=CSC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 802 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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